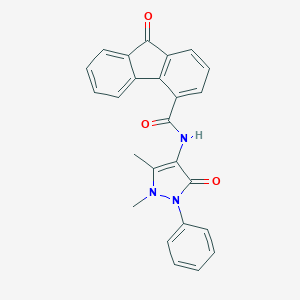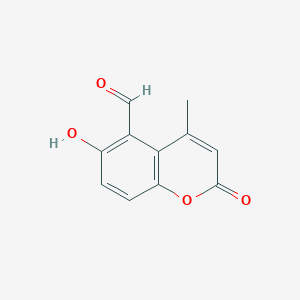![molecular formula C11H8BrN3 B432857 [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile CAS No. 153391-40-3](/img/structure/B432857.png)
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Übersicht
Beschreibung
“[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile” is a chemical compound with the molecular formula C11H8BrN3 . Pyrazoles, which include this compound, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile”, involves various chemical reactions. For instance, one study reported the successful synthesis of hydrazine-coupled pyrazoles, and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole derivatives, including “[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile”, can undergo various chemical reactions. For instance, 4-Bromophenylacetonitrile undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine .Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocycles: This compound has been used as a key intermediate for synthesizing various heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. These compounds have been evaluated for their antioxidant properties, with some showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Anticancer Activity: Derivatives of this compound have been synthesized and tested for in-vitro anticancer activity against various human cancer cell lines. Some analogs exhibited significant activity, highlighting their potential as a basis for developing potent anti-cancer agents (Srour et al., 2018).
Development of Pyrazole-4-Carbonitrile Derivatives: Research has been conducted on the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to a pyrazole scaffold. This work demonstrates the versatility of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile in creating a variety of chemical structures (Ali et al., 2016).
Synthesis of Isoxazol-5(2H)-one Derivatives: A compound structurally related to [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile was synthesized, showing potential for various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Antibacterial and Antifungal Activities: Novel pyrazolo[4,3-a]acridine derivatives synthesized from a related compound exhibited potent antibacterial activities against various bacterial species and were also studied for their fluorescence properties (Daghigh et al., 2014).
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGYNYRAPHNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)
![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)
![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

![6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432830.png)
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)
![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)

![3-amino-2,6-diphenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B432865.png)
